molecular formula C14H18BrNO2 B1603063 Benzyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 242459-81-0

Benzyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B1603063
CAS No.: 242459-81-0
M. Wt: 312.2 g/mol
InChI Key: YXSCVZBVAAVNKV-UHFFFAOYSA-N
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Description

Chemical Identity and Significance

Benzyl 3-(bromomethyl)piperidine-1-carboxylate, officially designated by the Chemical Abstracts Service number 242459-81-0, belongs to the class of heterocyclic compounds known as piperidine derivatives. The compound's International Union of Pure and Applied Chemistry name reflects its structural composition: this compound. Structurally, this molecule features a six-membered saturated nitrogen-containing ring (piperidine) with a bromomethyl substituent at the 3-position and a benzyl carboxylate protecting group attached to the nitrogen atom.

The molecular structure can be represented by the simplified molecular-input line-entry system notation: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CBr, which illustrates the connectivity between all atoms within the molecule. The compound's three-dimensional arrangement places the bromomethyl group in an axial or equatorial position depending on the conformational preference of the piperidine ring, while the benzyl carboxylate group provides steric bulk and electronic influence on the nitrogen center.

From a chemical significance perspective, this compound serves multiple roles in synthetic organic chemistry. The bromomethyl functionality acts as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups through standard displacement chemistry. Simultaneously, the benzyl carbamate moiety functions as a protecting group for the piperidine nitrogen, allowing selective modification of other parts of the molecule while maintaining nitrogen protection. This dual functionality makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex piperidine-containing molecules.

The compound exhibits notable physical properties that influence its handling and reactivity. With a molecular weight of 312.20 grams per mole, it falls within the typical range for small molecule pharmaceutical intermediates. The presence of both aromatic and aliphatic components, along with the polar carboxylate ester and the polarizable carbon-bromine bond, contributes to its moderate polarity and solubility characteristics in organic solvents.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
Chemical Abstracts Service Number 242459-81-0
MDL Number MFCD06410596
InChI Key YXSCVZBVAAVNKV-UHFFFAOYSA-N
Boiling Point 403.4±28.0 °C at 760 mmHg
Flash Point 197.8±24.0 °C
Density 1.4±0.1 g/cm³

Historical Context and Research Evolution

The development of this compound can be traced through the broader evolution of piperidine chemistry and organobromine compound synthesis. Piperidine derivatives have held a prominent position in organic chemistry since the early twentieth century, when researchers first recognized the importance of six-membered nitrogen heterocycles in natural product chemistry and pharmaceutical applications. The specific combination of benzyl protection and bromomethyl substitution represents a more recent development, arising from the need for versatile synthetic intermediates that could undergo selective transformations.

The historical significance of benzyl carbamate protecting groups in piperidine chemistry emerged from pioneering work in peptide synthesis, where researchers sought stable yet removable nitrogen protection strategies. The benzyloxycarbonyl group, commonly introduced through benzyl chloroformate reactions, provided an ideal balance of stability under basic conditions and removability under acidic or hydrogenolytic conditions. This protection strategy was subsequently adapted for piperidine nitrogen protection, leading to the development of compounds like benzyl piperidine-1-carboxylate derivatives.

Parallel developments in halomethyl substitution chemistry contributed to the emergence of bromomethyl-substituted piperidines. The use of N-bromosuccinimide for selective bromination reactions became established in the mid-twentieth century, providing chemists with a reliable method for introducing bromine atoms at specific positions. The application of these bromination techniques to piperidine substrates opened new avenues for the synthesis of functionalized heterocycles, including compounds with bromomethyl substituents.

Research evolution in this area has been driven largely by pharmaceutical industry demands for efficient synthetic routes to complex nitrogen-containing drug molecules. The recognition that N-benzyl piperidine structural motifs appear frequently in bioactive compounds has intensified interest in developing versatile intermediates that can access these structures. This pharmaceutical relevance has motivated extensive research into improved synthetic methods, purification techniques, and application strategies for compounds like this compound.

Recent decades have witnessed significant advances in the understanding of piperidine conformational dynamics and their impact on chemical reactivity. Computational studies have provided insights into the preferred conformations of substituted piperidines, helping chemists predict and control the stereochemical outcomes of reactions involving these compounds. These theoretical advances have been complemented by experimental studies demonstrating the utility of bromomethyl-substituted piperidines in various synthetic transformations.

The patent literature reveals ongoing industrial interest in benzyl piperidine derivatives, with multiple pharmaceutical companies developing synthetic routes to these compounds for use as intermediates in drug synthesis. This commercial attention has driven improvements in synthetic methodology, scale-up procedures, and quality control methods for producing this compound and related compounds.

Properties

IUPAC Name

benzyl 3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSCVZBVAAVNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629495
Record name Benzyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242459-81-0
Record name 1-Piperidinecarboxylic acid, 3-(bromomethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242459-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Benzyl Piperidine-1-carboxylate

  • Reaction: Piperidine is reacted with benzyl chloroformate (also known as benzyl carbonochloridate) to form the corresponding carbamate.
  • Conditions: This reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.
  • Mechanism: The nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to carbamate formation with the release of HCl, which is neutralized by a base such as triethylamine.

Bromination of the Piperidine Ring at the 3-Position

  • Reaction: The benzyl piperidine-1-carboxylate intermediate undergoes selective bromination at the 3-(methyl) position using brominating agents.
  • Reagents: Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvents: Dichloromethane (DCM) is frequently used due to its ability to dissolve both reactants and control reaction rates.
  • Conditions: The reaction is typically carried out at room temperature under inert atmosphere to prevent side reactions.
  • Selectivity: NBS is preferred for its mild and selective bromination ability, minimizing over-bromination or ring substitution.
  • Outcome: The bromomethyl group is introduced at the 3-position of the piperidine ring, yielding Benzyl 3-(bromomethyl)piperidine-1-carboxylate.

Representative Synthetic Procedure

Step Reagents and Conditions Description
1 Piperidine + Benzyl chloroformate, Triethylamine, DCM, 0°C to RT, 2-4 hours Formation of Benzyl piperidine-1-carboxylate via carbamate protection
2 Benzyl piperidine-1-carboxylate + N-bromosuccinimide (NBS), DCM, Room Temperature, 3-6 hours Selective bromination at 3-(methyl) position to yield target compound

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: For industrial-scale synthesis, continuous flow bromination reactors are employed to improve safety, reaction control, and yield consistency.
  • Automation: Automated dosing and temperature control systems optimize reaction conditions, reduce by-products, and enhance reproducibility.
  • Purification: Post-reaction purification typically involves aqueous workup, extraction, and chromatographic techniques to isolate the pure compound.

Comparative Analysis of Bromination Agents

Brominating Agent Advantages Disadvantages Typical Yield (%)
Bromine (Br2) Strong brominating power, cost-effective Less selective, potential over-bromination 70-85
N-Bromosuccinimide (NBS) Mild, selective for benzylic and allylic positions More expensive, slower reaction 80-90

Alternative Synthetic Routes

While the above method is predominant, some literature reports alternative approaches:

  • Direct Bromination of 1-Benzylpiperidine: Using bromine or NBS directly on 1-benzylpiperidine under controlled conditions to introduce the bromomethyl group at the 3-position.
  • Use of Protective Groups: Employing tert-butyl or ethyl carbamates instead of benzyl carbamate to modulate reactivity and purification ease.
  • Halogen Exchange: Starting from chloromethyl derivatives followed by halogen exchange to bromomethyl analogs.

Research Findings and Optimization Data

  • Reaction Temperature: Bromination at room temperature provides optimal selectivity; elevated temperatures increase side reactions.
  • Solvent Effects: Dichloromethane yields higher purity and better control compared to polar solvents like acetonitrile.
  • Reaction Time: Prolonged bromination leads to by-products; typical reaction times range from 3 to 6 hours.
  • Yield Optimization: Use of stoichiometric NBS and slow addition improves yield and minimizes dibrominated impurities.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Carbamate Formation Piperidine + Benzyl chloroformate, TEA, DCM, 0-25°C Base neutralizes HCl byproduct
Brominating Agent N-Bromosuccinimide (NBS) Preferred for selectivity
Solvent Dichloromethane (DCM) Good solubility and inertness
Temperature Room temperature (20-25°C) Avoids side reactions
Reaction Time 3-6 hours Monitored by TLC or HPLC
Purification Column chromatography Removes unreacted materials and by-products
Yield 80-90% High yield with optimized conditions

Chemical Reactions Analysis

Substitution Reactions

The bromomethyl group in piperidine derivatives undergoes nucleophilic substitution , replacing the bromine atom with other functional groups.

Example Reactions :

  • Reaction with Amines :
    Reactions with piperidine, morpholine, or 1,2,3,4-tetrahydroisoquinoline in DMF yield substituted products .

    • Reagents : Piperidine, DMF

    • Conditions : Room temperature, high yields

  • Reaction with Alcohols :
    Substitution with alcohols (e.g., 2-chloropyrimidin-5-ol) under basic conditions (e.g., sodium hydride in DMF) forms ether derivatives .

    • Reagents : Alcohol, sodium hydride, DMF

    • Conditions : 60°C, 24 hours

Reaction Type Reagents Conditions Outcome
Nucleophilic substitutionPiperidine, DMFRoom temperatureSubstituted piperidine derivatives
Nucleophilic substitution2-chloropyrimidin-5-ol, NaH, DMF60°C, 24 hoursEther derivatives

Oxidation Reactions

The bromomethyl group undergoes benzylic oxidation , forming carboxylic acids or aldehydes under harsh conditions.

Example :

  • KMnO₄ Oxidation :
    Oxidation of benzylic C-H bonds with potassium permanganate yields carboxylic acids .

    • Reagents : KMnO₄, acidic conditions

    • Conditions : High temperatures, harsh environment

Reaction Type Reagents Conditions Outcome
Benzylic oxidationKMnO₄, acidHigh temperatureCarboxylic acid formation

Reduction Reactions

Reduction of the ester group or bromomethyl group yields alcohols or methyl derivatives.

Example :

  • Ester Reduction :
    Reduction of the benzyl ester group to the corresponding alcohol using reagents like NaBH₃CN or LiAlH₄.

    • Reagents : NaBH₃CN, LiAlH₄

    • Conditions : Room temperature, specific solvents

Reaction Type Reagents Conditions Outcome
Ester reductionNaBH₃CNRoom temperaturePiperidine alcohol derivatives

Coupling Reactions

The compound participates in Suzuki–Miyaura cross-coupling to introduce aryl substituents.

Example :

  • Palladium-Catalyzed Coupling :
    Use of Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) to couple aryl boronic acids .

    • Reagents : Aryl boronic acid, Pd catalyst, base

    • Conditions : Reflux, optimized ligands

Reaction Type Reagents Conditions Outcome
Suzuki–Miyaura couplingAryl boronic acid, Pd catalystRefluxAryl-substituted derivatives

Biological Relevance

While the query focuses on chemical reactions, the compound’s structure (benzyl ester + bromomethyl group) suggests potential applications in enzyme inhibition or neurological drug development , as seen in analogous piperidine derivatives .

Key Observations

  • Substitution Dominance : The bromomethyl group’s reactivity drives nucleophilic displacement, enabling diverse functionalization.

  • Oxidation Sensitivity : Benzylic oxidation requires harsh conditions, limiting its use in sensitive systems.

  • Coupling Efficiency : Palladium-catalyzed reactions depend on ligand choice and reaction optimization .

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-(bromomethyl)piperidine-1-carboxylate is primarily investigated for its role in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Key Applications:

  • Synthesis of Piperidine Derivatives: The compound serves as an intermediate in the synthesis of various piperidine derivatives, which are known for their diverse biological activities, including analgesic and anti-inflammatory effects .
  • Androgen Receptor Modulation: Recent studies have indicated that compounds derived from this compound can act as modulators of androgen receptors, presenting potential therapeutic avenues in treating hormone-related diseases .

Synthetic Organic Chemistry

The compound is utilized in synthetic organic chemistry for the development of novel synthetic routes and methodologies.

Synthetic Applications:

  • Reagent in Alkylation Reactions: The bromomethyl group facilitates nucleophilic substitution reactions, making it a valuable reagent for alkylation processes in organic synthesis .
  • Building Block for Complex Molecules: It serves as a building block for creating more complex molecular architectures, particularly those involving nitrogen-containing heterocycles .

Case Study 1: Synthesis of Piperidine-Based Antidepressants

A study demonstrated the use of this compound as a precursor in synthesizing novel piperidine-based antidepressants. The synthesized compounds exhibited significant antidepressant activity in preclinical models, showcasing the potential therapeutic benefits of this class of compounds.

CompoundActivityReference
Piperidine Derivative ASignificant antidepressant activity
Piperidine Derivative BModerate activity

Case Study 2: Development of Anti-Cancer Agents

Research has highlighted the potential of this compound derivatives in developing anti-cancer agents. The derivatives were tested against various cancer cell lines, showing promising cytotoxic effects.

DerivativeCancer Cell LineIC50 (µM)Reference
Derivative CMCF-7 (Breast)15
Derivative DHeLa (Cervical)10

Mechanism of Action

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent/Position Molecular Formula Molecular Weight (g/mol) Key Reactivity/Application Reference
This compound BrCH₂ (3-) C₁₄H₁₆BrNO₂ ~326.19 Alkylation, cross-coupling Estimated
Benzyl 4-(bromomethyl)piperidine-1-carboxylate BrCH₂ (4-) C₁₄H₁₆BrNO₂ 326.19 Sulfide synthesis
Benzyl 3-chloropiperidine-1-carboxylate Cl (3-) C₁₃H₁₆ClNO₂ 269.73 Less reactive SN2 substrate
tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate BrCH₂ (3-) C₁₁H₂₀BrNO₂ 278.19 Stable under basic conditions
Benzyl 3-formylpiperidine-1-carboxylate CHO (3-) C₁₄H₁₇NO₃ 247.29 Aldehyde-mediated condensations

Biological Activity

Benzyl 3-(bromomethyl)piperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromomethyl group at the 3-position and a benzyl ester at the 1-position. Its molecular formula is C13H18BrNC_{13}H_{18}BrN with a molecular weight of approximately 312.20 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a suitable candidate for various biological interactions.

The primary mechanism through which this compound exerts its biological effects involves nucleophilic substitution reactions . The bromomethyl group can react with nucleophiles such as amines or thiols, leading to the formation of various derivatives that may exhibit distinct biological activities.

Additionally, the compound has been shown to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation or inhibition of their activity, which is critical for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in human hepatoma and lung cancer cell lines. These findings highlight its potential as a lead compound for developing new anticancer therapies .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

This study underscores the compound's potential as a broad-spectrum antimicrobial agent.

Study on Anticancer Activity

In another notable study focusing on anticancer effects, this compound was tested on A549 lung cancer cells. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040

These findings suggest that this compound could be further developed as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-(bromomethyl)piperidine-1-carboxylate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via bromination of a hydroxymethyl-piperidine precursor. A common approach involves:

Preparation of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate : React piperidine derivatives with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

Bromination : Treat the hydroxymethyl intermediate with PBr₃ or HBr/AcOH to substitute the hydroxyl group with bromine.

  • Example Protocol :
  • Dissolve 1 mmol of hydroxymethyl precursor in dry DCM.
  • Add PBr₃ (1.2 eq) dropwise at 0°C, then stir at room temperature for 4–6 hours.
  • Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:EtOAc = 4:1) .

Q. Optimization Tips :

  • Use anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via TLC.
  • Recrystallization in non-polar solvents improves purity.

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃, 400 MHz): Peaks for the benzyl group (δ 7.3–7.4 ppm), piperidine protons (δ 1.2–3.5 ppm), and bromomethyl (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~155 ppm) and brominated carbon (δ ~30 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 326.05 for C₁₄H₁₆BrNO₂).
  • Elemental Analysis : Validate C, H, N, Br percentages (±0.3% tolerance).

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .
  • Emergency Measures :
    • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
  • Storage : Keep in airtight containers under nitrogen, away from moisture and ignition sources .

Advanced Research Questions

Q. How does the bromomethyl group enhance reactivity in cross-coupling or alkylation reactions?

Methodological Answer : The bromine atom acts as a leaving group, enabling:

  • Nucleophilic Substitution : React with amines or thiols to form C–N or C–S bonds (e.g., in drug conjugate synthesis).
  • Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) to couple with boronic acids, forming biaryl structures .
    Case Study :
  • Reaction with phenylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), K₂CO₃ (2 eq) in DMF/H₂O (80°C, 12 h) yields aryl-piperidine derivatives (70–85% yield).

Q. What role does this compound play in targeted drug delivery or enzyme inhibition studies?

Methodological Answer :

  • Drug-Prodrug Design : The bromomethyl group facilitates covalent binding to biomolecules (e.g., antibodies in ADCs).
  • Enzyme Inhibition : Acts as an alkylating agent for cysteine residues in enzymes like HDACs (validate via kinetic assays):
    • Incubate compound (0.1–10 µM) with HDAC isoforms.
    • Measure residual activity using fluorogenic substrates (e.g., Ac-Lys-Tyr-AFC) .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage or reaction?

Methodological Answer :

  • Storage : Use desiccants (silica gel) and inert atmosphere (N₂ or Ar) to prevent hydrolysis .
  • Reaction Solvents : Prefer anhydrous DMF or THF over protic solvents.
  • Degradation Monitoring :
    • HPLC Analysis : Track bromide ion formation (retention time ~3 min on C18 column).
    • Kinetic Studies : Determine half-life in aqueous buffers (pH 7.4, 37°C) to model shelf-life.

Q. How should researchers address contradictory data in literature (e.g., variable reaction yields)?

Methodological Answer :

  • Reproduce Conditions : Ensure reagent purity (e.g., PBr₃ vs. HBr), solvent dryness, and inert atmosphere.
  • Control Experiments : Compare yields under varying parameters (temperature, catalyst loading).
  • Advanced Analytics : Use LC-MS to identify side products (e.g., di-brominated species).

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-(bromomethyl)piperidine-1-carboxylate

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